molecular formula C13H11NO3 B6387051 2-(3-Hydroxymethylphenyl)isonicotinic acid CAS No. 1255636-20-4

2-(3-Hydroxymethylphenyl)isonicotinic acid

Cat. No.: B6387051
CAS No.: 1255636-20-4
M. Wt: 229.23 g/mol
InChI Key: VKRPGCYJHFKVEL-UHFFFAOYSA-N
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Description

2-(3-Hydroxymethylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a hydroxymethyl group attached to the phenyl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxymethylphenyl)isonicotinic acid typically involves the reaction of 3-hydroxymethylbenzaldehyde with isonicotinic acid hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting hydrazone intermediate is then oxidized to form the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process may include crystallization or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxymethylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group in the isonicotinic acid moiety can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 2-(3-Carboxyphenyl)isonicotinic acid.

    Reduction: Formation of 2-(3-Hydroxymethylphenyl)isonicotinamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Hydroxymethylphenyl)isonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to isoniazid.

    Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxymethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death. The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler analog without the hydroxymethyl group.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Picolinic acid: An isomer with the carboxyl group at the 2-position.

Uniqueness

2-(3-Hydroxymethylphenyl)isonicotinic acid is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding and other interactions. This structural feature may enhance its biological activity and make it a more versatile building block for the synthesis of complex molecules.

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-7-11(13(16)17)4-5-14-12/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRPGCYJHFKVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687101
Record name 2-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-20-4
Record name 2-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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